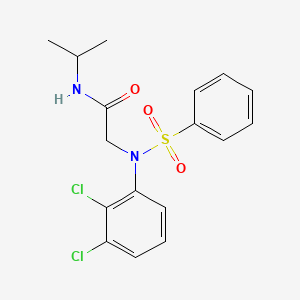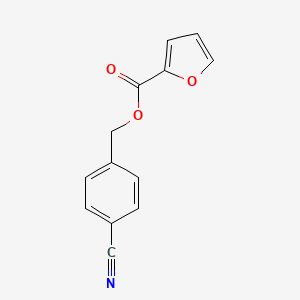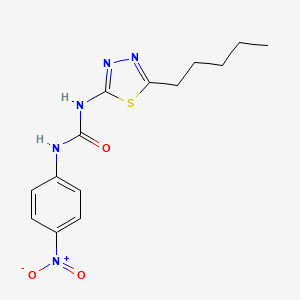
N~2~-(2,3-dichlorophenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,3-dichlorophenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of chloride channels and transporters, making it a valuable tool for investigating the role of these channels in various physiological processes. In
Wirkmechanismus
DIDS works by inhibiting the activity of chloride channels and transporters. Specifically, DIDS binds to the extracellular side of the chloride channel, blocking the movement of chloride ions through the channel. This inhibition of chloride transport can have a variety of effects on cellular processes, depending on the specific chloride channel and cell type involved.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIDS depend on the specific cellular processes being studied. For example, DIDS has been shown to inhibit insulin secretion in pancreatic beta cells by blocking the activity of chloride channels involved in the regulation of insulin secretion. DIDS has also been shown to inhibit cell volume regulation and induce apoptosis in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DIDS in lab experiments is its ability to selectively inhibit the activity of chloride channels and transporters. This allows researchers to investigate the specific role of these channels in various physiological processes. However, one limitation of using DIDS is its potential for off-target effects, as it may interact with other proteins or channels in addition to chloride channels.
Zukünftige Richtungen
There are several future directions for research involving DIDS. One area of research is the development of more selective inhibitors of chloride channels and transporters, which could provide more specific insights into the role of these channels in various physiological processes. Another area of research is the investigation of the potential therapeutic applications of DIDS, particularly in the treatment of diseases involving abnormal chloride channel activity, such as cystic fibrosis. Additionally, further research is needed to fully understand the potential off-target effects of DIDS and other chloride channel inhibitors, in order to ensure the accuracy and specificity of research findings.
Synthesemethoden
The synthesis of DIDS involves the reaction of 2,3-dichloroaniline with isopropylamine, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is then purified through recrystallization. This synthesis method has been well-established and is widely used in the production of DIDS for scientific research.
Wissenschaftliche Forschungsanwendungen
DIDS has been used in a variety of scientific research applications, including the study of chloride channels and transporters in various physiological processes. For example, DIDS has been used to investigate the role of chloride channels in the regulation of insulin secretion in pancreatic beta cells. DIDS has also been used to study the role of chloride channels in the regulation of cell volume and apoptosis in various cell types.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-12(2)20-16(22)11-21(15-10-6-9-14(18)17(15)19)25(23,24)13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEQAAUEKLDFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5230398.png)

![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)
![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)

![dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5230447.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5230454.png)
![1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)
![4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5230471.png)
![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)
![1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol](/img/structure/B5230489.png)
![ethyl 4-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5230495.png)
![N-[4-(1-adamantyl)phenyl]-N'-methylthiourea](/img/structure/B5230498.png)
